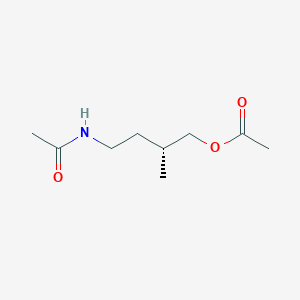![molecular formula C8H13N5SSn B14240543 2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole CAS No. 619296-64-9](/img/structure/B14240543.png)
2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole is a chemical compound that features a thiazole ring substituted with a trimethylstannyl group and a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a thiazole precursor with trimethyltin chloride under specific conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the tin atom.
Coupling Reactions: The trimethylstannyl group can be used in coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Trimethyltin Chloride:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trimethylstannyl group.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: May be used in the development of new materials or as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole involves its interaction with various molecular targets. The thiazole ring can participate in π-π interactions, while the trimethylstannyl group can form bonds with other molecules, influencing biochemical pathways and enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylbenzo[d]thiazole: Shares the thiazole ring but differs in the substituents attached to the ring.
Trimethyltin Chloride: Contains the trimethylstannyl group but lacks the thiazole and tetrazole rings.
Uniqueness
2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole is unique due to the combination of the thiazole and tetrazole rings with the trimethylstannyl group, which imparts distinct chemical and physical properties not found in other similar compounds .
Eigenschaften
CAS-Nummer |
619296-64-9 |
|---|---|
Molekularformel |
C8H13N5SSn |
Molekulargewicht |
330.00 g/mol |
IUPAC-Name |
trimethyl-[2-(2-methyltetrazol-5-yl)-1,3-thiazol-5-yl]stannane |
InChI |
InChI=1S/C5H4N5S.3CH3.Sn/c1-10-8-4(7-9-10)5-6-2-3-11-5;;;;/h2H,1H3;3*1H3; |
InChI-Schlüssel |
WCBDNRRNZJEDRP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=C(N=N1)C2=NC=C(S2)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


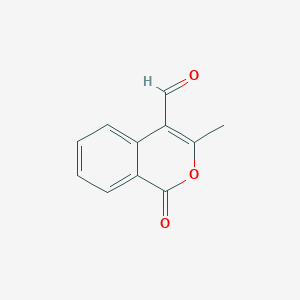
![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
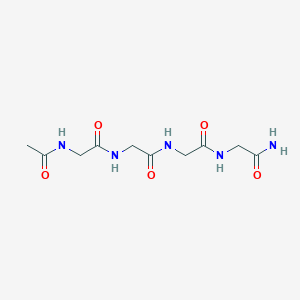
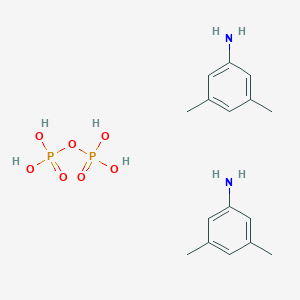
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
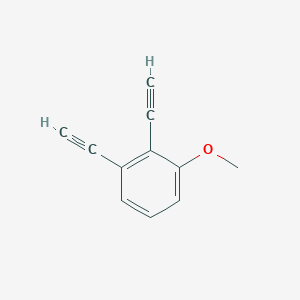
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
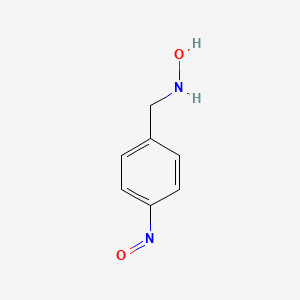

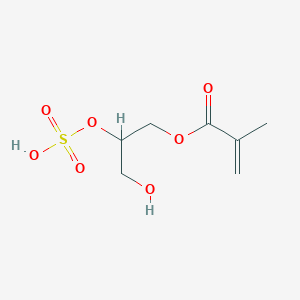
![Piperazine, 1-[bis(3-fluorophenyl)methyl]-](/img/structure/B14240528.png)
![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
![(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone](/img/structure/B14240536.png)
